

"cross-reactivity of 1-ethyl-1H-imidazole-4,5-dicarboxamide with other kinases"

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Compound of Interest

Compound Name: 1H-Imidazole-4,5-dicarboxamide,
1-ethyl-

Cat. No.: B1200317

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Comparative Analysis of Kinase Cross-Reactivity for Imidazole-Based Compounds

Disclaimer: Direct experimental data on the kinase cross-reactivity of 1-ethyl-1H-imidazole-4,5-dicarboxamide is not readily available in the public domain. This guide provides a comparative analysis based on publicly available data for structurally related imidazole-based compounds to infer potential cross-reactivity profiles. The findings presented herein are for informational purposes and should be confirmed with specific experimental validation for 1-ethyl-1H-imidazole-4,5-dicarboxamide.

Introduction

Imidazole-based scaffolds are prevalent in kinase inhibitors due to their ability to form key interactions within the ATP-binding pocket of these enzymes. Understanding the cross-reactivity of such compounds is crucial in drug development to assess potential off-target effects and to build a comprehensive safety and efficacy profile. This guide compares the kinase inhibition profiles of two distinct classes of imidazole-containing compounds: 2,4-1H-imidazole carboxamides and phenylacetamide-1H-imidazol-5-one variants.

Data Presentation: Kinase Inhibition Profiles

The following tables summarize the kinase inhibition data for representative compounds from two different imidazole-based series.

Table 1: Kinase Inhibition Profile of Imidazole 22 (a 2,4-1H-imidazole carboxamide derivative) [1]

Kinase Target	% Inhibition at 10 μ M
TAK1	>99%
ABL1(H369P)	>65%
EIF2AK1	>65%
TNK2	>65%
YANK1	>65%

Data from a KINOMEScan screen against 468 kinases. Only kinases with >65% inhibition are shown.

Table 2: Kinase Downregulation Profile of KIM-161 (a phenylacetamide-1H-imidazol-5-one derivative)[2][3]

Kinase Family/Signal	Effect
BRK family	Downregulated
FLT family	Downregulated
JAK family	Downregulated
ERK1/2	Strongly Suppressed
GSK-3 α / β	Strongly Suppressed
HSP27	Strongly Suppressed
STAT2	Strongly Suppressed
AMPK α 1	Downregulated (phosphorylation)

Data from mechanistic studies in HL60 cells.

Experimental Protocols

Kinase Inhibition Assay (for Imidazole 22)[1]

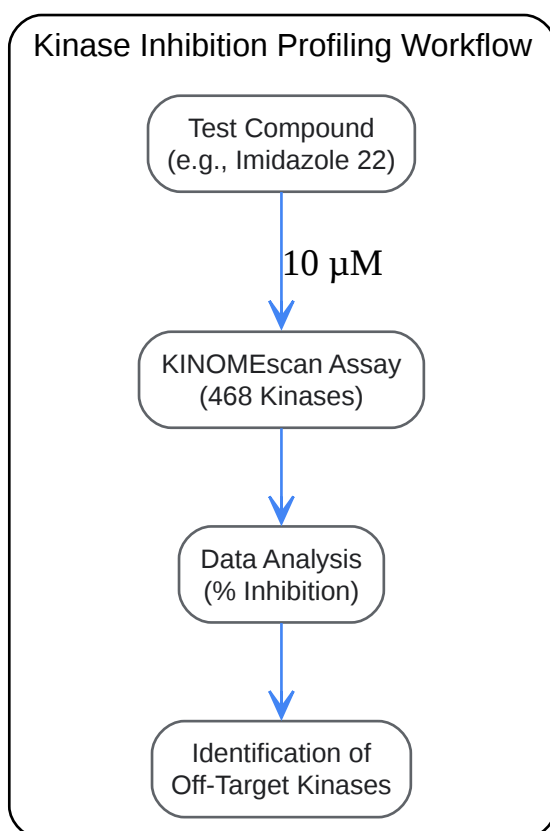
A LanthaScreen biochemical kinase inhibition assay was utilized to determine the potency of the compounds. The assay was performed using a TAK1-TAB1 fusion protein in the presence of 10 μ M ATP. The K_d was determined to be 55 nM using the KdELECT assay from DiscoverX. For broader selectivity profiling, a KINOMEScan screening was conducted at a concentration of 10 μ M against a panel of 468 kinases (453 human and 403 wildtype) by DiscoverX.[1]

Cellular Kinase Downregulation Analysis (for KIM-161) [2][3]

Mechanistic studies were performed on the HL60 leukemia cell line to investigate the effect of KIM-161 on various kinases and signaling pathways. The analysis revealed that the compound's mode of action was not dependent on tubulin or Src kinase inhibition. Instead, it was found to downregulate several other kinases, including members of the BRK, FLT, and JAK families. It also strongly suppressed signals from ERK1/2, GSK-3 α/β , HSP27, and STAT2, and downregulated the phosphorylation of AMPK α 1.[2][3]

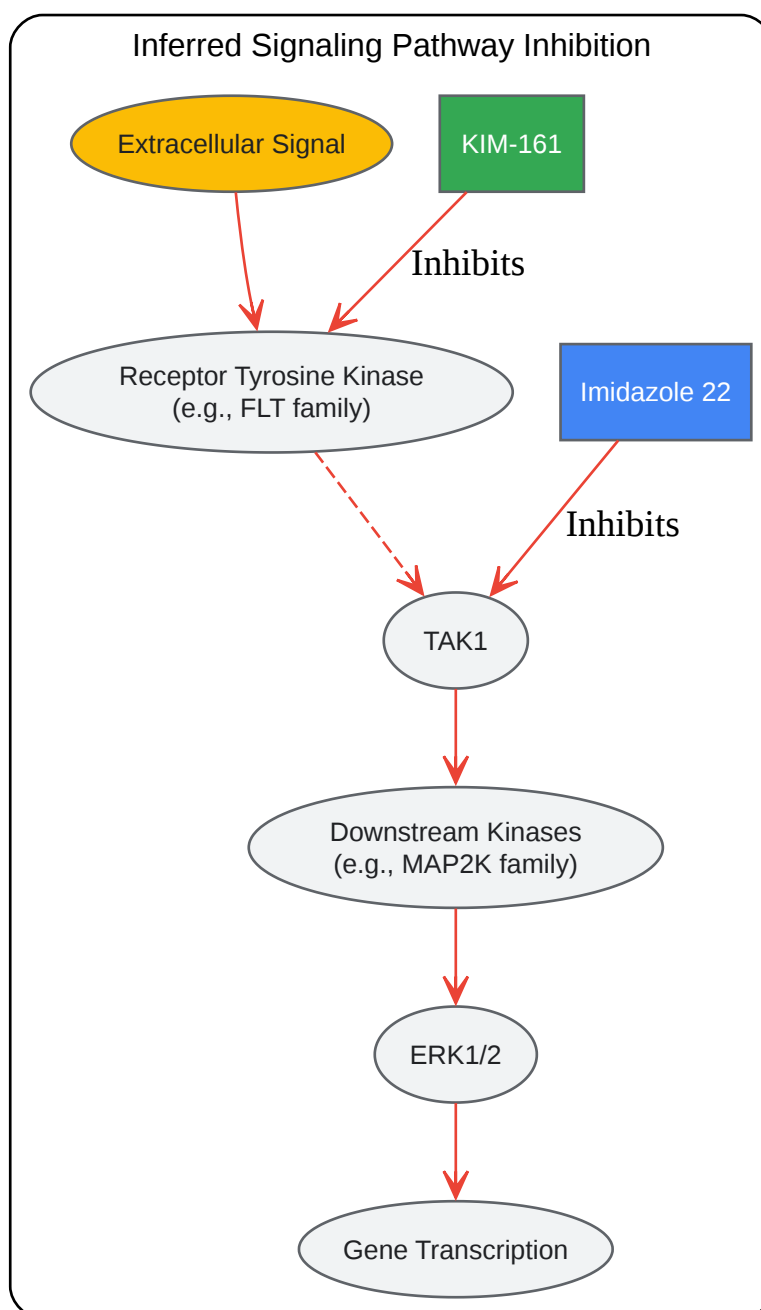
Visualization of Experimental Workflow and Signaling Pathways

The following diagrams illustrate the experimental workflow for kinase profiling and a generalized signaling pathway affected by the analyzed imidazole-based inhibitors.



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Caption: Workflow for kinase cross-reactivity screening.



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Caption: Generalized signaling pathway and points of inhibition.

Conclusion

While specific data for 1-ethyl-1H-imidazole-4,5-dicarboxamide is unavailable, the analysis of structurally related imidazole compounds provides valuable insights into potential kinase cross-

reactivity. The 2,4-1H-imidazole carboxamide derivative, Imidazole 22, demonstrated high selectivity for its primary target, TAK1, with off-target effects observed on a limited number of other kinases at a high concentration.[1] In contrast, the phenylacetamide-1H-imidazol-5-one variant, KIM-161, exhibited a broader impact on cellular signaling, downregulating several kinase families and suppressing key signaling nodes.[2][3]

These findings suggest that the substitution pattern on the imidazole core, as well as the nature of the appended functional groups, play a critical role in determining the selectivity profile of these inhibitors. For 1-ethyl-1H-imidazole-4,5-dicarboxamide, it is plausible that its cross-reactivity profile will be influenced by the dicarboxamide moieties at the 4 and 5 positions. Experimental validation through broad kinase screening panels is essential to definitively characterize its selectivity and potential off-target interactions.

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